

(4-Benzylmorpholin-2-yl)methanol literature review

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Compound of Interest

Compound Name: (4-Benzylmorpholin-2-yl)methanol

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An In-Depth Technical Guide to **(4-Benzylmorpholin-2-yl)methanol**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

(4-Benzylmorpholin-2-yl)methanol is a chiral organic compound featuring a morpholine scaffold, a key structural motif in medicinal chemistry. The morpholine ring is recognized as a "privileged structure" due to its favorable physicochemical, biological, and metabolic properties.^[1] It is a versatile and readily accessible building block incorporated into numerous approved and experimental drugs.^[1] The presence of a benzyl group on the nitrogen and a hydroxymethyl group at the 2-position, along with its chirality, makes **(4-benzylmorpholin-2-yl)methanol** a valuable intermediate in the synthesis of complex, biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications in drug development, with a focus on its role as a key precursor for neurokinin-1 (NK1) receptor antagonists.

Physicochemical Properties

While detailed experimental data for all physicochemical properties of **(4-Benzylmorpholin-2-yl)methanol** are not extensively published, its basic properties can be summarized as follows:

Property	Value	Source
CAS Number	40987-24-4	[2][3]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[2][3]
Molecular Weight	207.27 g/mol	[2]
Appearance	Colorless to light yellow viscous liquid	MySkinRecipes
Storage	Room temperature, dry and sealed	MySkinRecipes

Note: "MySkinRecipes" is a commercial supplier and is not a peer-reviewed scientific source.

The chiral nature of this molecule means it exists as two enantiomers, (R)-**(4-benzylmorpholin-2-yl)methanol** and (S)-**(4-benzylmorpholin-2-yl)methanol**. The specific stereochemistry is crucial for its application in asymmetric synthesis, as enantiomers often exhibit distinct biological activities.

Synthesis of (4-Benzylmorpholin-2-yl)methanol

A specific, detailed, and publicly available synthesis of **(4-benzylmorpholin-2-yl)methanol** from simple achiral precursors is not extensively documented in the readily available scientific literature. However, based on general methods for the asymmetric synthesis of 2-substituted chiral morpholines, a plausible synthetic route can be proposed. One of the most effective modern methods for accessing chiral 2-substituted morpholines is the asymmetric hydrogenation of dehydromorpholines.[4][5][6]

Proposed Asymmetric Synthesis Pathway

A likely synthetic strategy would involve the initial construction of a dehydromorpholine precursor followed by a chiral reduction to establish the stereocenter at the 2-position.

Step 1: Synthesis of the Dehydromorpholine Precursor

This would likely involve the condensation of N-benzylethanolamine with an appropriate three-carbon aldehyde equivalent, followed by cyclization and elimination to form the unsaturated

morpholine ring.

Step 2: Asymmetric Hydrogenation

The key step to introduce chirality is the asymmetric hydrogenation of the dehydromorpholine intermediate. This reaction is often catalyzed by a rhodium complex with a chiral bisphosphine ligand.^{[4][7]}

Caption: Proposed asymmetric synthesis of **(4-Benzylmorpholin-2-yl)methanol**.

Derivatization and Further Synthetic Applications

The primary hydroxyl group of **(4-benzylmorpholin-2-yl)methanol** is a key functional handle for further synthetic transformations. Its derivatization is crucial for its use as a building block in the synthesis of more complex molecules.

Tosylation of the Primary Alcohol

Converting the alcohol to a tosylate is a highly effective method for transforming the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions.^[8]

Experimental Protocol: Tosylation of (S)-**(4-benzylmorpholin-2-yl)methanol**^[8]

- Dissolve (S)-**(4-benzylmorpholin-2-yl)methanol** (1.0 eq) in anhydrous CH₂Cl₂ and cool the solution to 0 °C in an ice bath.
- Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
- Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

O-Alkylation

Direct O-alkylation of the hydroxyl group is another important derivatization strategy.

Experimental Protocol: O-Alkylation of (S)-(4-benzylmorpholin-2-yl)methanol[9]

- To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF and cool to 0 °C.
- Slowly add a solution of (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DMF to the NaH suspension.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C and add the desired alkylating agent (e.g., 2-ethoxybenzyl bromide, 1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Work-up involves partitioning the mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate), followed by washing, drying, and concentration.
- The crude product can be purified by column chromatography on silica gel.

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